molecular formula C16H10N6O2S B5684638 5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline

5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline

Cat. No.: B5684638
M. Wt: 350.4 g/mol
InChI Key: IFOCHVOERJGRCX-UHFFFAOYSA-N
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Description

5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline is a complex organic compound with the molecular formula C16H10N6O2S This compound is characterized by the presence of a quinoline ring substituted with a nitro group and a phenyl-tetrazolyl-sulfanyl moiety

Properties

IUPAC Name

5-nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6O2S/c23-22(24)13-8-9-14(15-12(13)7-4-10-17-15)25-16-18-19-20-21(16)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOCHVOERJGRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline typically involves multi-step organic reactions One common method starts with the nitration of quinoline to introduce the nitro group at the 5-positionThe final step involves the formation of the tetrazole ring by reacting the intermediate with phenylhydrazine and sodium azide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced quinoline compounds, and various substituted quinoline derivatives .

Scientific Research Applications

5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This results in the inhibition of key enzymes and disruption of cellular processes. The compound also targets specific pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2H-tetrazole
  • 1-Methyl-5-nitrotetrazole
  • 2-Methyl-5-nitrotetrazole

Comparison

Compared to these similar compounds, 5-Nitro-8-(1-phenyltetrazol-5-yl)sulfanylquinoline is unique due to the presence of the quinoline ring and the sulfanyl group. This structural difference imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

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